Cas no 1503279-52-4 (2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine)

2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine-based compound featuring a cyclopropyl substituent and a dimethylaminoethyl side chain. Its molecular structure offers versatility in medicinal chemistry applications, particularly as a potential intermediate for kinase inhibitors or other biologically active molecules. The presence of both cyclopropyl and dimethylaminoethyl groups enhances its binding affinity and selectivity in target interactions. The compound's stability and synthetic accessibility make it a valuable scaffold for further derivatization in drug discovery. Its well-defined chemical properties and potential for modulation of biological pathways underscore its utility in research and development.
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine structure
1503279-52-4 structure
Product Name:2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
CAS No:1503279-52-4
MF:C12H21N5
MW:235.328641653061
CID:5578213
Update Time:2025-05-24

2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 4,6-Pyrimidinediamine, 2-cyclopropyl-N4-[2-(dimethylamino)ethyl]-N6-methyl-
    • 2-cyclopropyl-n4-(2-(dimethylamino)ethyl)-n6-methylpyrimidine-4,6-diamine
    • 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
    • Inchi: 1S/C12H21N5/c1-13-10-8-11(14-6-7-17(2)3)16-12(15-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H2,13,14,15,16)
    • InChI Key: DYYDCVHTZRZZNK-UHFFFAOYSA-N
    • SMILES: C1(C2CC2)=NC(NC)=CC(NCCN(C)C)=N1

Experimental Properties

  • Density: 1.179±0.06 g/cm3(Predicted)
  • Boiling Point: 416.2±40.0 °C(Predicted)
  • pka: 9.01±0.28(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C200131-100mg
2-cyclopropyl-n4-(2-(dimethylamino)ethyl)-n6-methylpyrimidine-4,6-diamine
1503279-52-4
100mg
$ 95.00 2022-04-01
TRC
C200131-500mg
2-cyclopropyl-n4-(2-(dimethylamino)ethyl)-n6-methylpyrimidine-4,6-diamine
1503279-52-4
500mg
$ 365.00 2022-04-01
TRC
C200131-1g
2-cyclopropyl-n4-(2-(dimethylamino)ethyl)-n6-methylpyrimidine-4,6-diamine
1503279-52-4
1g
$ 570.00 2022-04-01
Life Chemicals
F1967-5124-0.25g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
1503279-52-4 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-5124-0.5g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
1503279-52-4 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-5124-1g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
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Life Chemicals
F1967-5124-2.5g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
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2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-5124-5g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
1503279-52-4 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-5124-10g
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
1503279-52-4 95%+
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$2675.0 2023-09-06

2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine Related Literature

Additional information on 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine

Comprehensive Overview of 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS No. 1503279-52-4)

The compound 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS No. 1503279-52-4) is a pyrimidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopropyl group and a dimethylaminoethyl side chain, makes it a promising candidate for drug discovery and development. Researchers are increasingly interested in this molecule due to its potential applications in targeting specific enzymes or receptors involved in various diseases.

In recent years, the demand for novel pyrimidine-based compounds has surged, driven by advancements in precision medicine and targeted therapies. 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine stands out due to its modular design, which allows for further chemical modifications to optimize pharmacokinetic properties. This adaptability aligns with the growing trend of structure-activity relationship (SAR) studies in drug development, where small structural changes can significantly impact efficacy and safety.

The dimethylaminoethyl moiety in this compound is particularly noteworthy, as it enhances solubility and bioavailability—two critical factors in modern drug formulation. This feature addresses a common challenge in medicinal chemistry: balancing lipophilicity and hydrophilicity to improve drug delivery. As a result, CAS No. 1503279-52-4 has garnered attention in academic and industrial labs exploring central nervous system (CNS) therapeutics, given the importance of blood-brain barrier penetration for such applications.

Another area of interest is the compound's potential role in kinase inhibition. Kinases are a hot topic in oncology research, and pyrimidine scaffolds are frequently used as core structures in kinase inhibitors. The cyclopropyl group in 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine may contribute to selective binding, reducing off-target effects—a key consideration in developing next-generation cancer therapies. This aligns with the industry's shift toward personalized medicine, where treatments are tailored to individual genetic profiles.

From a synthetic chemistry perspective, the compound's structure offers opportunities for green chemistry innovations. Researchers are exploring eco-friendly catalytic methods to produce such molecules, reducing waste and energy consumption. This resonates with the broader push for sustainable pharmaceutical manufacturing, a priority for regulatory agencies and environmentally conscious consumers alike.

In summary, 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS No. 1503279-52-4) represents a versatile scaffold with wide-ranging applications in drug discovery. Its structural features address contemporary challenges in medicinal chemistry, while its potential in targeted therapies and sustainable synthesis positions it as a compound of significant scientific and commercial interest.

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